(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
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Description
(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 371.14159610 g/mol and the complexity rating of the compound is 590. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
The preparation of acidic ionic liquids like 1,4-diazabicyclo[2.2.2]octane-1,4-diium dihydrogen phosphate demonstrates a new use in promoting the synthesis of biologically active compounds, such as tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, vital in the pharmaceutical industry. This method offers high yields, shorter reaction times, and simple procedures, highlighting the potential of such compounds in facilitating efficient chemical syntheses (Shirini, Nikoo Langarudi, & Daneshvar, 2017).
Synthesis of Novel Scaffolds for Drug Discovery
Research on the synthesis of novel tricyclic scaffolds, like hybrids of β-D-glucose with tetrahydrobenzo[e][1,4]diazepin-5-one, emphasizes the role of such compounds in drug discovery. The creation of these scaffolds involves the fusion of substituted pyranose rings with seven-membered rings, leading to the production of benzodiazepines and related heterocycles. These advancements underscore the importance of such chemical structures in the development of new pharmaceutical agents (Abrous et al., 2001).
Antibacterial Activity
A novel tetracyclic pyridone carboxylic acid with a thiazolidine ring has been synthesized and tested for its antibacterial activity. This study highlights the compound's efficacy against various bacteria and its potential as a DNA gyrase inhibitor. The research showcases the compound's relevance in developing new antibacterial agents, particularly in combating resistant bacterial strains (Jinbo et al., 1993).
Antiviral Activity
Research into the synthesis and evaluation of compounds like 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives demonstrates their potential antiviral activity. Such studies are crucial in the ongoing efforts to develop new antiviral agents, especially in the face of emerging viral diseases (Attaby et al., 2006).
Anti-Proliferative Agents
The synthesis of 1,2,4-triazine derivatives from compounds like cyclohexane-1,3-dione showcases their application as anti-proliferative agents and tyrosine kinases inhibitors. Such compounds are gaining importance in the field of cancer research, offering new avenues for the development of effective cancer therapies (Abdo, Mohareb, & Halim, 2020).
Synthesis of CNS Potentially Active Derivatives
The reaction of 5-ethylamino-3-phenylpyrazole with dicarboxylic acid anhydrides leading to bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]-diazepines presents potential applications in the synthesis of CNS (central nervous system) active compounds. This research provides insights into the design and synthesis of new molecules with possible therapeutic applications in neurology and psychiatry (Costanzo et al., 1990).
Properties
IUPAC Name |
(1S,5R)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c24-17-11-4-5-13(23(17)7-12-9-26-10-19-12)8-22(6-11)18(25)16-14-2-1-3-15(14)20-21-16/h9-11,13H,1-8H2,(H,20,21)/t11-,13+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVIWTQYDIVTDC-WCQYABFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)N3CC4CCC(C3)N(C4=O)CC5=CSC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N3C[C@@H]4CC[C@H](C3)N(C4=O)CC5=CSC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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